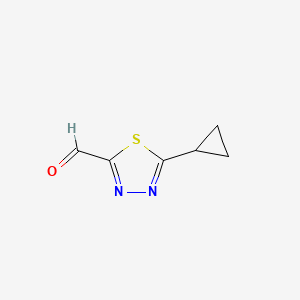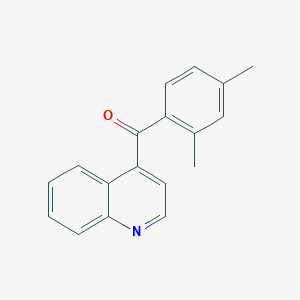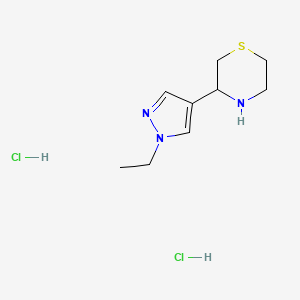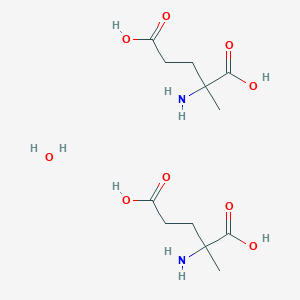
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Descripción general
Descripción
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a chemical compound with the molecular formula C6H6N2OS and a molecular weight of 154.19 . It is an oil-like substance stored at temperatures below -10°C . The compound’s IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2OS/c9-3-5-7-8-6 (10-5)4-1-2-4/h3-4H,1-2H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is an oil-like substance stored at temperatures below -10°C . It has a molecular weight of 154.19 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a versatile compound in organic chemistry, particularly in synthesizing bis-heterocyclic derivatives with potential pharmacological properties. For example, research has demonstrated the synthesis of compounds from cyclopropane dicarboxylic acid incorporating thiadiazole moieties, which exhibit antimicrobial, anti-inflammatory, analgesic, and other biological activities (Kumar & Panwar, 2015).
Applications in Nucleoside Analog Synthesis
The compound has also been utilized in synthesizing acyclic C-nucleoside analogs, where thiadiazole rings were introduced by heterocyclizing 4-arylthiosemicarbazones of various sugars. These compounds, upon further chemical modifications, yield a variety of biologically active substances, highlighting the adaptability of thiadiazole structures in medicinal chemistry (Ashry et al., 1987).
Thiadiazole Derivative Synthesis
Furthermore, this compound serves as a foundation for creating a variety of heterocyclic derivatives. One study documented the synthesis of new derivatives of cyclopropane dicarboxylic acid, incorporating both thiadiazole and 1,2,4-triazole moieties, offering a rich palette for chemical exploration and potential application in various scientific domains (Sharba et al., 2005).
Antileishmanial Activity
Development of Antileishmanial Agents
Research has also explored the use of thiadiazole structures in developing antileishmanial agents. A study synthesized novel thiadiazole derivatives and evaluated them against the promastigote stage of Leishmania major. Among these compounds, a methylimidazole derivative showed significant efficacy, indicating the potential of thiadiazole structures in therapeutic applications against parasitic diseases (Sadat-Ebrahimi et al., 2019).
Crystal Structure and Molecular Interactions
Crystal Structure Analysis
The crystal and molecular structure of this compound derivatives have been meticulously studied. One such study delineated the crystal structure of a derivative, elucidating intermolecular interactions vital for its stability. These findings are crucial for understanding the compound's chemical behavior and potential applications in materials science (Banu et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQHBXBZYFYPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889645-23-1 | |
| Record name | 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













amine dihydrochloride](/img/structure/B1459433.png)
![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)

